molecular formula C13H14ClN3O2 B8680315 1-(4-Chlorophenyl)-3-n-propyl-6-aminouracil

1-(4-Chlorophenyl)-3-n-propyl-6-aminouracil

Cat. No. B8680315
M. Wt: 279.72 g/mol
InChI Key: LEEHIHGZHAYSGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05223504

Procedure details

A mixture of 1-(4-chlorophenyl)-3-n-propyl-6-aminouracil (28.0 g; 0.1 mole), formic acid (15.1 ml; 0.4 moles) and sodium nitrite (7 g; 0.1 mole) in formamide (600 ml) was heated to 60° C. for 10 minutes. The temperature was then increased to 100° C. and sodium dithionite (2.3 g; 0.013 moles) was added over a period of 10 minutes. After addition, the temperature was increased to 190° C., mantained for 30 minutes and the reaction mixture was cooled and extracted with chloroform. The organic solution was extracted with 2N sodium hydroxide aqueous solution, washed with diethyl ether, acidified with 2N hydrochloric acid aqueous solution and extracted with chloroform. The organic extracts were washed with water, dried (Na2SO4) and the solvent was removed in vacuo to give 1-n-propyl-3-(4-chlorophenyl)-xanthine (19.5 g; yield 64.3%). After recrystallization from 90% ethanol, the melting point is 233°-234° C.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
15.1 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:15]([NH2:16])=[CH:14][C:12](=[O:13])[N:11]([CH2:17][CH2:18][CH3:19])[C:9]2=[O:10])=[CH:4][CH:3]=1.C(O)=O.N([O-])=O.[Na+].S(S([O-])=O)([O-])=O.[Na+].[Na+].[CH:35]([NH2:37])=O>>[CH2:17]([N:11]1[C:12](=[O:13])[C:14]2[NH:37][CH:35]=[N:16][C:15]=2[N:8]([C:5]2[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][CH:6]=2)[C:9]1=[O:10])[CH2:18][CH3:19] |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)N1C(=O)N(C(=O)C=C1N)CCC
Name
Quantity
15.1 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
7 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
600 mL
Type
reactant
Smiles
C(=O)N
Step Two
Name
Quantity
2.3 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature was then increased to 100° C.
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was increased to 190° C.
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
The organic solution was extracted with 2N sodium hydroxide aqueous solution
WASH
Type
WASH
Details
washed with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The organic extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CC)N1C(=O)N(C=2N=CNC2C1=O)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 19.5 g
YIELD: PERCENTYIELD 64.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.